ST91

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

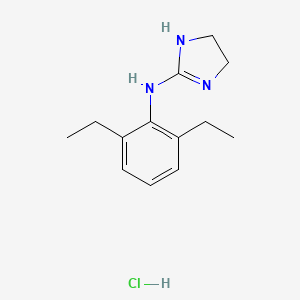

N-(2,6-diethylphenyl)-4,5-dihydro-1H-imidazol-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3.ClH/c1-3-10-6-5-7-11(4-2)12(10)16-13-14-8-9-15-13;/h5-7H,3-4,8-9H2,1-2H3,(H2,14,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLRWFGBEDNTMEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)CC)NC2=NCCN2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50963858 | |

| Record name | N-(2,6-Diethylphenyl)-4,5-dihydro-1H-imidazol-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50963858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4749-61-5, 59465-42-8 | |

| Record name | 1H-Imidazol-2-amine, N-(2,6-diethylphenyl)-4,5-dihydro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4749-61-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 2,6-diethyl-N-2-imidazolidinylidene-, monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059465428 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2,6-Diethylphenyl)-4,5-dihydro-1H-imidazol-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50963858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Mechanism of Action of ST91: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ST91 is a potent and selective α2-adrenoceptor agonist. Its mechanism of action is centered on its interaction with the α2-subtypes of adrenergic receptors, which are G protein-coupled receptors (GPCRs). Unlike many other α2-agonists, this compound does not readily cross the blood-brain barrier, making it a valuable tool for studying the peripheral effects of α2-adrenoceptor activation. This guide provides a comprehensive overview of the molecular mechanisms, downstream signaling pathways, and pharmacological effects of this compound, supplemented with detailed experimental protocols and quantitative data.

Primary Pharmacological Target: α2-Adrenergic Receptors

This compound exerts its effects by binding to and activating α2-adrenergic receptors. These receptors are integral membrane proteins that belong to the GPCR superfamily. There are three main subtypes of α2-adrenoceptors: α2A, α2B, and α2C. This compound displays a notable selectivity for α2-adrenoceptors over α1-adrenoceptors, with an approximately 120-fold greater affinity for the former. Furthermore, evidence suggests that this compound acts predominantly at non-α2A adrenoceptors, with a particular affinity for the α2B and α2C subtypes[1][2]. This subtype selectivity is a key aspect of its pharmacological profile and is believed to contribute to its synergistic interactions with other α2-agonists like dexmedetomidine (B676), which primarily targets the α2A subtype[2].

Downstream Signaling Pathways

The activation of α2-adrenoceptors by this compound initiates a cascade of intracellular signaling events. As these receptors are coupled to inhibitory G proteins (Gi/o), their activation leads to the following canonical pathway:

-

G Protein Activation: Upon agonist binding, the α2-adrenoceptor undergoes a conformational change, which catalyzes the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the associated Gi protein.

-

Dissociation of G Protein Subunits: The binding of GTP triggers the dissociation of the Gαi subunit from the Gβγ dimer.

-

Inhibition of Adenylyl Cyclase: The activated Gαi subunit directly interacts with and inhibits the enzyme adenylyl cyclase.

-

Reduction of cAMP Levels: The inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of the second messenger, cyclic adenosine (B11128) monophosphate (cAMP).

-

Modulation of Downstream Effectors: The reduction in cAMP levels leads to decreased activation of protein kinase A (PKA) and other cAMP-dependent pathways, ultimately resulting in the modulation of various cellular functions.

In addition to the canonical pathway, α2-adrenoceptor activation can also lead to the activation of other signaling cascades, such as the mitogen-activated protein kinase (MAPK/ERK) pathway, which is often mediated by the Gβγ subunits.

Quantitative Pharmacological Data

The following table summarizes the available quantitative data for this compound. It is important to note that while the A50 values for its functional activity in a specific assay are available, comprehensive binding affinity data (Ki values) for this compound at the individual α2-adrenoceptor subtypes are not readily found in publicly available literature.

| Parameter | Value | Receptor/System | Species | Reference |

| A50 | 6.81 ± 1.40 x 10-7 M | Antagonism of isoproterenol-induced relaxation | Rat mesenteric artery | [1] |

| Selectivity | ~120-fold for α2 over α1 | Adrenergic Receptors | Not Specified |

Key Experimental Protocols

The characterization of an α2-adrenoceptor agonist like this compound typically involves a series of in vitro and in vivo experiments to determine its binding affinity, functional potency, and physiological effects. Below are detailed methodologies for key experiments.

Radioligand Binding Assay (Competition)

This assay is used to determine the binding affinity (Ki) of this compound for α2-adrenoceptor subtypes.

Objective: To determine the inhibition constant (Ki) of this compound at α2A, α2B, and α2C adrenoceptor subtypes.

Materials:

-

Cell membranes expressing a single subtype of human α2-adrenoceptor (α2A, α2B, or α2C).

-

Radioligand: [3H]-Rauwolscine or another suitable α2-adrenoceptor antagonist.

-

Unlabeled this compound.

-

Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

-

Non-specific binding control: A high concentration of a non-radiolabeled α2-adrenoceptor antagonist (e.g., yohimbine).

-

Glass fiber filters.

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Membrane Preparation: Thaw the cell membranes on ice and resuspend them in ice-cold binding buffer to a final protein concentration of 20-50 µ g/well .

-

Assay Setup: In a 96-well plate, add the following to each well:

-

50 µL of binding buffer.

-

50 µL of various concentrations of unlabeled this compound (typically in a logarithmic dilution series).

-

50 µL of the radioligand at a fixed concentration (usually at or near its Kd).

-

For total binding wells, add 50 µL of binding buffer instead of this compound.

-

For non-specific binding wells, add 50 µL of the non-specific binding control.

-

100 µL of the membrane preparation.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assay: Inhibition of Forskolin-Stimulated cAMP Accumulation

This assay measures the functional potency (EC50) of this compound as an agonist at α2-adrenoceptors.

Objective: To determine the half-maximal effective concentration (EC50) of this compound for the inhibition of adenylyl cyclase activity.

Materials:

-

Cells expressing a single subtype of human α2-adrenoceptor.

-

Forskolin (B1673556) (an adenylyl cyclase activator).

-

This compound.

-

cAMP assay kit (e.g., ELISA-based or fluorescence-based).

-

Cell culture medium.

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

Procedure:

-

Cell Culture: Plate the cells in a 96-well plate and grow them to confluence.

-

Pre-incubation: Wash the cells with serum-free medium and pre-incubate them with a phosphodiesterase inhibitor for 15-30 minutes.

-

Agonist Treatment: Add various concentrations of this compound to the wells and incubate for 15 minutes.

-

Adenylyl Cyclase Stimulation: Add a fixed concentration of forskolin to all wells (except the basal control) to stimulate cAMP production. Incubate for an additional 15-30 minutes.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis:

-

Plot the cAMP concentration as a function of the logarithm of the this compound concentration.

-

Determine the EC50 value (the concentration of this compound that produces 50% of its maximal inhibitory effect on forskolin-stimulated cAMP accumulation) using non-linear regression analysis.

-

Experimental and Logical Workflow Visualization

The characterization of a novel compound like this compound follows a logical progression from initial binding studies to functional and physiological assessments.

Conclusion

This compound is a valuable pharmacological tool for investigating the roles of α2-adrenoceptors, particularly the non-α2A subtypes, in various physiological processes. Its primary mechanism of action involves the activation of Gi-coupled α2-adrenoceptors, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. This action underlies its observed physiological effects, including spinal antinociception. The detailed experimental protocols provided in this guide offer a framework for the further characterization of this compound and other novel α2-adrenoceptor agonists. Future research focusing on elucidating the precise binding affinities of this compound for the different α2-adrenoceptor subtypes will be crucial for a more complete understanding of its pharmacological profile and for the development of more selective therapeutic agents.

References

- 1. alpha2B-adrenoceptor agonist ST-91 antagonizes beta2-adrenoceptor-mediated relaxation in rat mesenteric artery rings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synergistic interactions between two alpha(2)-adrenoceptor agonists, dexmedetomidine and ST-91, in two substrains of Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

ST91 chemical structure and properties

This technical guide provides an in-depth overview of the chemical and pharmacological properties of ST91, an α2-adrenergic receptor agonist. It is intended for researchers, scientists, and professionals in the field of drug development. This document details the compound's chemical structure, physicochemical properties, mechanism of action, and key experimental findings.

Chemical Structure and Physicochemical Properties

This compound, with the IUPAC name N-(2,6-diethylphenyl)-4,5-dihydro-1H-imidazol-2-amine, is a derivative of clonidine. Its chemical structure is characterized by a 2-(arylimino)imidazolidine core.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₉N₃ | [1] |

| Molecular Weight | 217.31 g/mol (Free Base) 253.77 g/mol (HCl Salt) | [1] |

| CAS Number | 4751-48-8 (Free Base) 4749-61-5 (HCl Salt) | [1] |

| Solubility | Soluble to 100 mM in water and DMSO | [2] |

| pKa (estimated) | The pKa of this compound can be estimated based on studies of related 2-(arylimino)imidazolidine derivatives. The basicity of these compounds is influenced by substituents on the aryl ring. For the unsubstituted phenyliminoimidazolidine, the experimental pKa is approximately 8.5. The diethyl substitution on the phenyl ring in this compound is expected to slightly increase the basicity. Therefore, the pKa of this compound is likely in the range of 8.5-9.0. | [1][2][3] |

Pharmacological Properties

This compound is a potent and selective α2-adrenergic receptor agonist. It exhibits a range of pharmacological effects, primarily related to its interaction with the sympathetic nervous system.

Mechanism of Action

As an α2-adrenergic agonist, this compound mimics the effects of endogenous catecholamines, such as norepinephrine (B1679862) and epinephrine, at α2-adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) associated with the Gi heterotrimeric G-protein.[4] Activation of the α2-adrenergic receptor by this compound leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[5] This reduction in cAMP levels results in a decrease in the release of norepinephrine from presynaptic nerve terminals, leading to a sympatholytic effect.

Receptor Selectivity

This compound displays selectivity for the α2-adrenergic receptor over the α1-adrenergic receptor.[6] Further studies have indicated that this compound acts as an agonist at α2B-adrenoceptors and shows a preference for non-α2A subtypes, with evidence suggesting it may target the α2C subtype.[7][8] This subtype selectivity may contribute to its specific pharmacological profile.

Table 2: Pharmacological Profile of this compound

| Parameter | Description | Source |

| Receptor Target | α2-Adrenergic Receptor | [6][9] |

| Receptor Subtype Selectivity | Preferentially acts on α2B and non-α2A (potentially α2C) adrenoceptors. | [7][8] |

| Primary Effect | Inhibition of norepinephrine release, leading to a reduction in sympathetic outflow. | |

| Key Pharmacological Effect | Antinociception (pain relief). | [6][8] |

Signaling Pathway

The binding of this compound to the α2-adrenergic receptor initiates a signaling cascade that modulates neuronal activity. The primary pathway involves the inhibition of adenylyl cyclase and the subsequent reduction of cAMP.

Caption: this compound binding to the α2-adrenergic receptor inhibits adenylyl cyclase via a Gi protein, reducing cAMP and subsequent norepinephrine release.

Key Experimental Findings and Protocols

The pharmacological properties of this compound have been characterized through various in vitro and in vivo experiments.

Vascular Reactivity in Rat Mesenteric Artery

Experiment: To investigate the effect of this compound on vascular tone.

Methodology:

-

Male Wistar rats are euthanized, and the mesenteric vascular bed is excised and placed in cold Krebs-Henseleit solution.

-

Second-order mesenteric artery segments (approximately 2 mm in length) are dissected and mounted on a wire myograph.

-

The artery rings are equilibrated in the myograph chamber containing Krebs-Henseleit solution, maintained at 37°C, and bubbled with 95% O₂ and 5% CO₂.

-

The rings are pre-contracted with an α1-adrenergic agonist such as phenylephrine.

-

Cumulative concentration-response curves to this compound are then generated to assess its effect on vascular tension.[7]

Findings: this compound has been shown to antagonize β2-adrenoceptor-mediated relaxation in rat mesenteric artery rings, an effect that can be blocked by the α2-adrenoceptor antagonist yohimbine.[7]

Antinociceptive Activity: Tail-Flick and Hot-Plate Tests

Experiment: To evaluate the analgesic properties of this compound.

Methodology - Tail-Flick Test:

-

A rat is gently restrained, and its tail is positioned over a radiant heat source.

-

The latency for the rat to flick its tail away from the heat is recorded.

-

A baseline latency is established before the administration of this compound.

-

This compound is administered (e.g., intrathecally), and the tail-flick latency is measured at various time points post-administration. An increase in latency indicates an antinociceptive effect.[8]

Methodology - Hot-Plate Test:

-

A rat is placed on a metal surface maintained at a constant temperature (e.g., 52.5°C or 55°C).

-

The latency to a nociceptive response (e.g., licking a hind paw or jumping) is recorded.

-

A baseline latency is determined before drug administration.

-

Following the administration of this compound, the latency to the nociceptive response is measured at different time intervals to assess the analgesic effect.

Findings: Intrathecal administration of this compound produces a dose-dependent antinociceptive effect in both the tail-flick and hot-plate tests in rats.[8]

Caption: Workflow for assessing the antinociceptive effects of this compound using in vivo models.

Conclusion

This compound is a valuable research tool for investigating the role of α2-adrenergic receptors, particularly the α2B and α2C subtypes, in various physiological processes. Its potent antinociceptive properties and well-defined mechanism of action make it a compound of interest for the development of novel analgesics and other therapeutics targeting the sympathetic nervous system. This guide provides a comprehensive summary of the current knowledge on this compound, which can serve as a foundation for further research and development.

References

- 1. Substituent effects on the basicity (pKa) of aryl guanidines and 2-(arylimino)imidazolidines: correlations of pH-metric and UV-metric values with predictions from gas-phase ab initio bond lengths - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Cholecystokinin receptors: synthetic antagonists with selectivity for receptor subtypes and possible clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 6. alpha2B-adrenoceptor agonist ST-91 antagonizes beta2-adrenoceptor-mediated relaxation in rat mesenteric artery rings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synergistic interactions between two alpha(2)-adrenoceptor agonists, dexmedetomidine and ST-91, in two substrains of Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Interaction of intrathecal morphine and ST-91 on antinociception in the rat: dose-response analysis, antagonism and clearance - PubMed [pubmed.ncbi.nlm.nih.gov]

ST91: A Technical Guide to a Subtype-Selective Alpha-2 Adrenergic Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

ST91, a derivative of clonidine, is an alpha-2 (α2) adrenergic receptor agonist characterized by its limited ability to cross the blood-brain barrier. This property makes it a valuable tool for studying the peripheral effects of α2-adrenergic receptor activation. Research indicates that this compound exhibits a degree of selectivity for α2-adrenergic receptor subtypes, distinguishing it from other agonists in its class. This technical guide provides a comprehensive overview of this compound, including its chemical properties, pharmacological profile, and the experimental methodologies used for its characterization. It aims to serve as a detailed resource for researchers and professionals in drug development.

Chemical and Physical Properties

This compound, with the chemical name N-(2,6-diethylphenyl)-4,5-dihydro-1H-imidazol-2-amine, is a structural analog of clonidine. Its chemical and physical properties are summarized below.

| Property | Value |

| IUPAC Name | N-(2,6-diethylphenyl)-4,5-dihydro-1H-imidazol-2-amine |

| Synonyms | ST-91, 2-(2,6-diethylphenylamino)-2-imidazoline |

| Molecular Formula | C₁₃H₁₉N₃ |

| Molecular Weight | 217.31 g/mol |

| CAS Number | 4751-48-8 |

Synthesis of this compound

A probable synthetic route for this compound, based on the synthesis of structurally related 2-aminoimidazoline (B100083) compounds such as clonidine, is outlined below. This method involves the condensation of 2,6-diethylaniline (B152787) with a suitable precursor for the imidazoline (B1206853) ring.

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Experimental Protocol: General Procedure for 2-Aminoimidazoline Synthesis

-

Condensation: A mixture of 2,6-diethylaniline and 1-acetyl-2-imidazolidone is heated in a solvent of phosphorus oxychloride.

-

Solvent Removal: After the reaction is complete, the excess phosphorus oxychloride is removed, typically by distillation under reduced pressure.

-

Deacetylation and Salt Formation: The residue is then treated with methanol, followed by the addition of hydrochloric acid to facilitate deacetylation and form the hydrochloride salt of this compound.

-

Purification: The final product is isolated and purified, often through recrystallization, to yield this compound hydrochloride.

Pharmacological Profile

This compound is an α2-adrenergic agonist with a notable selectivity for α2 receptors over α1 receptors, reported to be approximately 120-fold.[1] Its pharmacological activity is complex, with evidence suggesting a preference for certain α2 receptor subtypes.

Binding Affinity and Selectivity

Table of Receptor Binding Profile (Qualitative)

| Receptor Subtype | Binding Affinity/Selectivity | Reference |

| α2 vs α1 | ~120-fold selective for α2 | [1] |

| α2A | Predominantly acts at non-α2A subtypes | [1][2] |

| α2B | Characterized as an agonist in functional assays | [3][4] |

| α2C | Putative agonist, suggested by synergistic effects with α2A agonists | [1][2] |

Functional Activity

Functional studies have provided insights into the agonistic properties of this compound at α2-adrenergic receptors. In a study using rat mesenteric artery rings, this compound was shown to act as an α2B-adrenoceptor agonist.[3][4]

Table of Functional Activity Data

| Assay System | Parameter | Value | Reference |

| Rat Mesenteric Artery Rings | A50 for Isoproterenol (Control) | 1.29 ± 0.25 x 10⁻⁷ M | [3][4] |

| Rat Mesenteric Artery Rings | A50 for Isoproterenol (+10⁻⁷ M this compound) | 6.81 ± 1.40 x 10⁻⁷ M | [3][4] |

| Rat Mesenteric Artery Rings | Emax for Isoproterenol (Control) | 79.9 ± 5.1% | [3][4] |

| Rat Mesenteric Artery Rings | Emax for Isoproterenol (+10⁻⁶ M this compound) | 36.1 ± 7.0% | [3][4] |

Signaling Pathways

As an α2-adrenergic agonist, this compound is expected to activate signaling pathways typically associated with these G protein-coupled receptors (GPCRs). The primary signaling cascade involves the coupling to inhibitory G proteins (Gi/o).

Canonical Gi/o Signaling Pathway

Caption: this compound signaling pathway.

Experimental Workflow for Characterizing G-Protein Coupling

Caption: GTPγS binding assay workflow.

Experimental Protocols

Radioligand Binding Assay (General Protocol)

This assay is used to determine the binding affinity (Ki) of a compound for a receptor.

-

Membrane Preparation: Cell membranes expressing the α2-adrenergic receptor subtype of interest are prepared from cultured cells or tissues.

-

Incubation: The membranes are incubated with a fixed concentration of a radiolabeled antagonist (e.g., [³H]rauwolscine or [³H]yohimbine) and varying concentrations of the unlabeled test compound (this compound).

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate receptor-bound radioligand from the unbound radioligand.

-

Detection: The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.

GTPγS Binding Assay (General Protocol)

This functional assay measures the activation of G proteins by an agonist.

-

Membrane Preparation: Cell membranes expressing the α2-adrenergic receptor and the relevant G proteins are prepared.

-

Incubation: Membranes are incubated with varying concentrations of the agonist (this compound) in the presence of GDP and the non-hydrolyzable GTP analog, [³⁵S]GTPγS.

-

Separation: The reaction is stopped, and bound [³⁵S]GTPγS is separated from the free form by filtration.

-

Detection: The amount of bound [³⁵S]GTPγS is quantified by scintillation counting.

-

Data Analysis: The data are plotted to generate a concentration-response curve, from which the EC50 and Emax values can be determined.

cAMP Accumulation Assay (General Protocol)

This assay measures the functional consequence of Gi/o protein activation, which is the inhibition of adenylyl cyclase.

-

Cell Culture: Whole cells expressing the α2-adrenergic receptor subtype of interest are used.

-

Stimulation: The cells are first stimulated with an agent that increases intracellular cAMP levels, such as forskolin.

-

Agonist Treatment: The cells are then treated with varying concentrations of the α2-agonist (this compound).

-

Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA) or a fluorescence-based assay.

-

Data Analysis: The inhibitory effect of the agonist on stimulated cAMP levels is quantified to determine its IC50 value.

Conclusion

This compound is a valuable pharmacological tool for investigating the physiological and pathological roles of peripheral α2-adrenergic receptors. Its selectivity for α2 over α1 receptors, combined with evidence for subtype-specific interactions, makes it a useful probe for dissecting the contributions of different α2 receptor subtypes. Further research to fully elucidate its binding affinities at all α2 subtypes and to explore its downstream signaling pathways in more detail will enhance its utility in drug discovery and development.

References

- 1. benchchem.com [benchchem.com]

- 2. Synergistic interactions between two alpha(2)-adrenoceptor agonists, dexmedetomidine and ST-91, in two substrains of Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. alpha2B-adrenoceptor agonist ST-91 antagonizes beta2-adrenoceptor-mediated relaxation in rat mesenteric artery rings - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comparative Analysis of ST91 and Clonidine: Structure, Signaling, and Pharmacology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive comparison of the structural, pharmacological, and signaling properties of ST91 (2-(2,6-diethylphenylamino)-2-imidazoline) and clonidine (B47849) (2-(2,6-dichlorophenylamino)-2-imidazoline). While both are recognized as α2-adrenergic receptor agonists, subtle structural distinctions lead to significant differences in their receptor affinity, subtype selectivity, and functional activity. This document delves into these differences, presenting quantitative data on receptor binding and functional potency, detailing the experimental methodologies used for their characterization, and visualizing the key signaling pathways involved. This guide is intended to serve as a valuable resource for researchers in pharmacology and drug development.

Core Structural Differences

The primary structural difference between this compound and clonidine lies in the substituents on the phenyl ring attached to the imidazoline (B1206853) core. Clonidine possesses two chlorine atoms at the 2 and 6 positions of the phenyl ring, whereas this compound has two ethyl groups in the same positions.[1] This seemingly minor alteration from dichloro to diethyl substitution has profound implications for the physicochemical properties and pharmacological activity of these molecules.

The presence of the lipophilic ethyl groups in this compound increases its overall lipophilicity compared to the electron-withdrawing chlorine atoms in clonidine. This difference is a key factor in their differential ability to cross the blood-brain barrier. This compound is known to be a peripherally acting compound with limited central nervous system penetration, a characteristic attributed to its greater polarity or susceptibility to efflux mechanisms at the blood-brain barrier.[1]

Comparative Receptor Binding Affinity

Both this compound and clonidine exhibit affinity for α2-adrenergic and imidazoline receptors. However, their binding profiles across various receptor subtypes are distinct. The following tables summarize the available quantitative data on the binding affinities (Ki) of this compound and clonidine for human α2-adrenergic receptor subtypes and imidazoline receptor subtypes.

Table 1: α2-Adrenergic Receptor Subtype Binding Affinities (Ki, nM)

| Compound | α2A-AR | α2B-AR | α2C-AR | Reference |

| Clonidine | Data not available in search results | Data not available in search results | Data not available in search results | |

| This compound | Data not available in search results | Data not available in search results | Data not available in search results |

Note: Specific Ki values for this compound and clonidine at the individual human α2A, α2B, and α2C adrenergic receptor subtypes were not explicitly found in the search results. However, qualitative statements suggest clonidine acts on α2A-adrenoceptors, while this compound acts predominantly on non-α2A-adrenoceptors, possibly the α2C subtype.[2] Further experimental data is required to populate this table.

Table 2: Imidazoline Receptor Subtype Binding Affinities (Ki, nM)

| Compound | I1 Imidazoline Receptor | I2 Imidazoline Receptor | Reference |

| Clonidine | High Affinity | Lower Affinity | [3] |

| This compound | High Affinity | Data not available in search results | [4] |

Note: While the search results indicate that both compounds interact with imidazoline receptors, specific Ki values for this compound and clonidine at I1 and I2 subtypes were not consistently available in a comparative format. Clonidine is known to have high affinity for I1 receptors.[3] this compound's actions are reported to be mediated by I1 receptors.[4] More direct comparative studies are needed for precise Ki values.

Functional Activity and Signaling Pathways

As α2-adrenergic receptor agonists, both this compound and clonidine primarily couple to Gi/o proteins. Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This signaling cascade is a key mechanism underlying many of their physiological effects.

References

- 1. Some cardiovascular effects of ST-91 and clonidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Research Portal [iro.uiowa.edu]

- 3. The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Clonidine and ST-91 may activate imidazoline binding sites in the heart to release atrial natriuretic peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

ST91 Receptor Binding Affinity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ST91, or 2-(2,6-diethylphenylamino)-2-imidazoline, is a potent and selective α2-adrenoceptor agonist. Its pharmacological profile suggests a degree of subtype selectivity within the α2-adrenoceptor family, which has significant implications for its therapeutic potential and use in research. This document provides a comprehensive overview of the receptor binding affinity of this compound, including available data, detailed experimental protocols for affinity determination, and the associated signaling pathways.

Data Presentation: this compound Binding Affinity

| Receptor Family | Selectivity | Putative Subtype Preference | Source |

| α-Adrenoceptors | ~120-fold selectivity for α2 over α1 receptors | Predominantly non-α2A, potentially α2C |

Functional studies in rat mesenteric artery suggest that this compound acts as an α2B-adrenoceptor agonist in this tissue. In one study, at a concentration of 10⁻⁷ M, this compound caused a rightward shift of the isoproterenol (B85558) dose-response curve, with an A50 value of 6.81 ± 1.40 x 10⁻⁷ M compared to the control A50 of 1.29 ± 0.25 x 10⁻⁷ M.[1] It is important to note that A50 values reflect the potency of the compound in a functional assay and are not direct measures of binding affinity (Ki or Kd).

Experimental Protocols: Radioligand Binding Assay

The determination of a compound's binding affinity for a specific receptor is most commonly achieved through competitive radioligand binding assays. The following is a detailed methodology for such an assay to determine the binding affinity of this compound for α2-adrenoceptor subtypes. This protocol is a generalized representation based on standard practices and should be optimized for specific laboratory conditions and reagents.

Objective: To determine the inhibitory constant (Ki) of this compound for the α2A, α2B, and α2C adrenoceptor subtypes.

Materials:

-

Test Compound: this compound hydrochloride

-

Radioligand: A subtype-selective or non-selective α2-adrenoceptor antagonist with high affinity and specific activity (e.g., [³H]-Rauwolscine or [³H]-MK912 for α2C selectivity).[2][3]

-

Receptor Source: Cell membranes prepared from cell lines stably expressing a single human α2-adrenoceptor subtype (α2A, α2B, or α2C).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Wash Buffer: Ice-cold assay buffer.

-

Non-specific Binding Control: A high concentration of a non-labeled α2-adrenoceptor antagonist (e.g., 10 µM yohimbine).

-

Scintillation Cocktail

-

Glass Fiber Filters (e.g., Whatman GF/B or GF/C) pre-treated with a substance like polyethyleneimine (PEI) to reduce non-specific binding.

-

96-well plates

-

Filtration apparatus (Cell harvester)

-

Scintillation counter

Procedure:

-

Membrane Preparation:

-

Culture cells expressing the specific α2-adrenoceptor subtype to a high density.

-

Harvest the cells and homogenize them in ice-cold lysis buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet by resuspension in fresh assay buffer and repeat the high-speed centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA or Bradford assay).

-

Store the membrane preparations at -80°C until use.

-

-

Assay Setup:

-

Prepare serial dilutions of this compound in assay buffer over a wide concentration range (e.g., 10⁻¹¹ M to 10⁻⁵ M).

-

In a 96-well plate, set up the following in triplicate:

-

Total Binding: Assay buffer, radioligand (at a concentration close to its Kd), and membrane preparation.

-

Non-specific Binding: Non-specific binding control, radioligand, and membrane preparation.

-

Competitive Binding: this compound dilution, radioligand, and membrane preparation.

-

-

-

Incubation:

-

Incubate the plates at a controlled temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium. The incubation time should be determined in preliminary kinetic experiments.

-

-

Filtration:

-

Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester.

-

Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

-

Counting:

-

Place the filters in scintillation vials, add scintillation cocktail, and allow them to equilibrate.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a percentage of the control (wells without this compound) against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation:

-

Ki = IC50 / (1 + [L]/Kd)

-

Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

-

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for a competitive radioligand binding assay.

Signaling Pathway

Caption: α2-Adrenergic receptor signaling pathway activated by this compound.

References

- 1. alpha2B-adrenoceptor agonist ST-91 antagonizes beta2-adrenoceptor-mediated relaxation in rat mesenteric artery rings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Alpha-2A is the predominant alpha-2 adrenergic receptor subtype in human spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The novel alpha-2 adrenergic radioligand [3H]-MK912 is alpha-2C selective among human alpha-2A, alpha-2B and alpha-2C adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of ST91: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ST91 is a selective α2-adrenoceptor agonist that has been utilized as a pharmacological tool to investigate the roles of α2-adrenergic subtypes in various physiological processes.[1] This technical guide provides a comprehensive overview of the in vitro characterization of this compound, including its receptor binding profile, functional activity, and the underlying signaling pathways. Detailed experimental protocols for key assays are provided to enable researchers to further investigate the properties of this compound.

Receptor Binding Profile

This compound displays a significant selectivity for α2-adrenoceptors over α1-adrenoceptors, with a reported selectivity of approximately 120-fold.[1] While it is often referred to as a putative α2C-adrenoceptor agonist, detailed quantitative binding data for this compound at the individual human α2A, α2B, and α2C subtypes is not consistently available in the public domain.[2][3][4] One study investigating its effects on isolated rat mesenteric artery rings suggested that this compound may also interact with α2B-adrenoceptors in this specific tissue.[5] Further comprehensive binding studies using recombinant human receptor subtypes are necessary to definitively establish its subtype selectivity profile.

Table 1: Summary of this compound Receptor Selectivity

| Receptor Family | Selectivity | Reference |

| α2 vs. α1 Adrenoceptors | ~120-fold | [1] |

| α2 Subtype Selectivity | Putative α2C agonist; potential α2B activity | [2][4][5] |

Signaling Pathway

As an α2-adrenoceptor agonist, this compound activates a well-characterized downstream signaling cascade. α2-adrenoceptors are G-protein coupled receptors (GPCRs) that couple to inhibitory G-proteins of the Gi/o family.[6] Upon agonist binding, the Gαi/o subunit dissociates and inhibits the activity of adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). The reduction in cAMP levels results in decreased activation of protein kinase A (PKA) and subsequent modulation of downstream effector proteins.

Figure 1: this compound Signaling Pathway.

Experimental Protocols

Radioligand Binding Assay for α2-Adrenergic Receptors

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for α2-adrenergic receptor subtypes using membranes from cells expressing a single recombinant human α2-adrenoceptor subtype (α2A, α2B, or α2C) and the non-selective α2-antagonist radioligand [3H]-rauwolscine.[7][8]

Materials:

-

Cell membranes expressing the human α2A, α2B, or α2C-adrenoceptor

-

[3H]-Rauwolscine (specific activity ~80 Ci/mmol)

-

This compound hydrochloride

-

Binding buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4

-

Wash buffer: Cold 50 mM Tris-HCl, pH 7.4

-

Unlabeled phentolamine (B1677648) (for non-specific binding determination)

-

96-well microplates

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation vials and scintillation cocktail

-

Liquid scintillation counter

-

Cell harvester

Procedure:

-

Membrane Preparation: Prepare cell membranes from cultured cells overexpressing the specific human α2-adrenoceptor subtype according to standard laboratory protocols. Determine the protein concentration of the membrane preparation using a suitable method (e.g., Bradford assay).

-

Assay Setup: In a 96-well microplate, add the following components in a final volume of 250 µL:

-

50 µL of binding buffer or unlabeled phentolamine (10 µM final concentration for non-specific binding).

-

50 µL of this compound at various concentrations (e.g., 10⁻¹⁰ to 10⁻⁴ M).

-

50 µL of [3H]-rauwolscine (final concentration ~0.5 nM).

-

100 µL of diluted cell membrane preparation (containing 20-50 µg of protein).

-

-

Incubation: Incubate the plates at 25°C for 60 minutes with gentle agitation.

-

Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer.

-

Scintillation Counting: Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and allow to equilibrate for at least 4 hours. Measure the radioactivity in a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a percentage of the control (no competing ligand) against the logarithm of the this compound concentration. Determine the IC50 value using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: cAMP Measurement in Whole Cells

This protocol outlines a method to assess the functional activity of this compound by measuring its ability to inhibit forskolin-stimulated cAMP production in cells stably expressing the human α2C-adrenoceptor.

Materials:

-

CHO-K1 or HEK293 cells stably expressing the human α2C-adrenoceptor

-

Cell culture medium (e.g., DMEM/F12)

-

This compound hydrochloride

-

IBMX (3-isobutyl-1-methylxanthine)

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

-

96-well cell culture plates

Procedure:

-

Cell Culture: Seed the α2C-expressing cells in 96-well plates at a density of 10,000-20,000 cells per well and culture overnight to allow for attachment.

-

Compound Treatment:

-

Wash the cells once with serum-free medium.

-

Pre-incubate the cells with various concentrations of this compound (e.g., 10⁻¹⁰ to 10⁻⁵ M) in stimulation buffer (e.g., HBSS containing 500 µM IBMX) for 15 minutes at 37°C.

-

-

Stimulation: Add forskolin (final concentration of 1-10 µM) to all wells except the basal control and incubate for an additional 15-30 minutes at 37°C.

-

cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

-

Data Analysis: Construct a dose-response curve by plotting the percentage inhibition of forskolin-stimulated cAMP levels against the logarithm of the this compound concentration. Determine the EC50 value, which represents the concentration of this compound that produces 50% of its maximal inhibitory effect.

Figure 2: Experimental Workflow.

Conclusion

This compound is a valuable pharmacological tool for studying α2-adrenoceptor function. Its selectivity for α2- over α1-adrenoceptors is well-established. While it is considered a putative α2C-adrenoceptor agonist, a more detailed characterization of its binding affinities at the individual α2A, α2B, and α2C subtypes is warranted. The experimental protocols provided in this guide offer a framework for researchers to further elucidate the in vitro pharmacological profile of this compound and similar compounds, contributing to a better understanding of adrenergic receptor biology and the development of more selective therapeutic agents.

References

- 1. ST 91 | CAS 4749-61-5 | this compound | Tocris Bioscience [tocris.com]

- 2. Pharmacological Profiles of Alpha 2 Adrenergic Receptor Agonists Identified Using Genetically Altered Mice and Isobolographic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological profiles of alpha 2 adrenergic receptor agonists identified using genetically altered mice and isobolographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synergistic interactions between two alpha(2)-adrenoceptor agonists, dexmedetomidine and ST-91, in two substrains of Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. alpha2B-adrenoceptor agonist ST-91 antagonizes beta2-adrenoceptor-mediated relaxation in rat mesenteric artery rings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Reactome | Alpha-2A,alpha-2C Adrenergic Receptors activate Gi.Go heterotrimeric G proteins [reactome.org]

- 7. Alpha-2A and alpha-2B adrenergic receptor subtypes: antagonist binding in tissues and cell lines containing only one subtype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Stable expression of recombinant human alpha 2-adrenoceptor subtypes in two mammalian cell lines: characterization with [3H]rauwolscine binding, inhibition of adenylate cyclase and RNase protection assay - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling ST91: A Case of Mistaken Identity in Scientific Inquiry

Initial investigations into the solubility and stability of a compound designated "ST91" have revealed a significant misinterpretation of the term. Extensive database searches and literature reviews across chemical and biological sciences have yielded no evidence of a molecule or drug with this identifier. Instead, the designation "this compound" consistently refers to the ANSI/AAMI this compound:2021 standard, a comprehensive set of guidelines for the processing of flexible and semi-rigid endoscopes in healthcare facilities.[1][2][3][4][5][6]

This discovery fundamentally alters the trajectory of the requested in-depth technical guide. The core requirements—quantitative data on solubility and stability, detailed experimental protocols for a specific chemical entity, and visualization of its signaling pathways—cannot be fulfilled as no such entity as "this compound" the compound appears to exist in the public domain.

The ANSI/AAMI this compound standard is a critical document in the field of medical device reprocessing, aimed at ensuring patient safety by preventing infections associated with endoscopic procedures.[3][4] It provides detailed recommendations for all stages of endoscope handling, from point-of-use treatment and cleaning to high-level disinfection, sterilization, storage, and transport.[2][5][6] The standard is a product of consensus from experts across industry, clinical practice, and regulatory bodies, including the U.S. Food and Drug Administration (FDA).[4]

Given this information, a technical guide on the "solubility and stability" of this compound is not feasible. The available information pertains to procedural guidelines and quality control in a medical setting, not the physicochemical properties of a chemical compound.

Therefore, this report serves to clarify the identity of "this compound" and to explain the absence of the requested data. For researchers, scientists, and drug development professionals, it is crucial to ensure the correct identification of compounds and standards to avoid misdirected research efforts. Future inquiries should verify the existence and specific nature of a compound of interest before proceeding with in-depth data compilation and analysis.

References

- 1. sdapic.org [sdapic.org]

- 2. hmark.com [hmark.com]

- 3. What are the this compound Guidelines for Endoscope and How Mobile Aspects Company is helping Academic Healthcare Systems to comply with the Guidelines with their Cutting-Edge Endoscope Reprocessing products - Mobile Aspects [mobileaspects.com]

- 4. pressroom.aami.org [pressroom.aami.org]

- 5. infectioncontroltoday.com [infectioncontroltoday.com]

- 6. ortoday.com [ortoday.com]

Initial Safety and Toxicity Profile of ST-91: A Technical Assessment

Disclaimer: A comprehensive, publicly available preclinical safety and toxicity profile for the specific compound ST-91, also known as 2-(2,6-diethylphenylamino)-2-imidazoline, is not available in the published scientific literature or regulatory databases. This document, therefore, provides an inferred safety profile based on its known pharmacology as an alpha-2 adrenergic agonist and a clonidine (B47849) analog. The information presented is intended for researchers, scientists, and drug development professionals.

Introduction to ST-91

ST-91 (2-[2,6-diethylphenylamino]-2-imidazoline) is a derivative of clonidine and is characterized as a potent alpha-2B adrenoceptor agonist.[1] Unlike clonidine, ST-91 does not readily cross the blood-brain barrier, which confines its primary effects to the peripheral nervous system. This characteristic suggests that while it stimulates alpha-adrenergic receptors on sympathetic nerve endings, it is largely devoid of the acute antihypertensive effects typically associated with centrally-acting alpha-2 agonists like clonidine.[2] Its mechanism of action centers on the modulation of adrenergic signaling, which carries implications for its potential therapeutic applications and its toxicological profile.

Inferred Preclinical Safety and Toxicity Profile

Due to the absence of specific toxicology studies for ST-91, this section outlines the expected toxicity based on the established profile of the alpha-2 adrenergic agonist class of compounds. Overdose or toxic exposure to these agents typically results in a predictable pattern of sympatholytic effects (a reduction in the activity of the sympathetic nervous system).

Key Toxicological Endpoints for Alpha-2 Adrenergic Agonists:

-

Central Nervous System (CNS): The most common sign of toxicity is CNS depression, which can range from somnolence to coma.[1][3]

-

Cardiovascular System: Bradycardia (slow heart rate) and hypotension (low blood pressure) are hallmark signs of toxicity.[1][3] Interestingly, an initial, transient hypertension may occur due to the stimulation of peripheral alpha-1 receptors before the central or presynaptic alpha-2 effects dominate.[4][5]

-

Respiratory System: In severe cases of overdose, respiratory depression and apnea (B1277953) can occur.[6]

-

Other Effects: Miosis (pinpoint pupils) and hypothermia are also frequently observed.[1][6]

It is crucial to note that the pediatric population is particularly vulnerable to the toxic effects of alpha-2 agonists, where even a single tablet of a compound like clonidine can lead to significant toxicity.[4][6][7]

Quantitative Data Summary

There is no publicly available quantitative safety and toxicity data for ST-91, such as LD50 (median lethal dose) or NOAEL (No-Observed-Adverse-Effect-Level). To provide context for the user, the following table illustrates the type of data that would be generated in a typical preclinical toxicology program.

| Parameter | Description | Typical Study | Example Data (Hypothetical for an Alpha-2 Agonist) |

| LD50 (Median Lethal Dose) | The single dose of a substance that is expected to cause death in 50% of a test animal population. | Acute Toxicity (e.g., Rodent) | 50 mg/kg (Oral, Rat) |

| NOAEL | The highest dose of a substance at which no statistically or biologically significant adverse effects are observed. | Repeat-Dose Toxicity (e.g., 28-day) | 5 mg/kg/day (Oral, Dog) |

| MTD (Maximum Tolerated Dose) | The highest dose that does not cause unacceptable toxicity over a specified period. | Dose Range-Finding | 15 mg/kg/day (Oral, Rat) |

Experimental Protocols

Detailed experimental protocols for ST-91 are not available. However, a standard preclinical toxicology evaluation for a small molecule drug candidate like ST-91 would typically include the following studies, conducted under Good Laboratory Practice (GLP) guidelines.[8]

4.1 Acute Toxicity Study

-

Objective: To determine the potential toxicity from a single dose and to establish the Maximum Tolerated Dose (MTD).[9]

-

Methodology:

-

Species: Typically conducted in two mammalian species (e.g., rat and mouse).

-

Administration: The intended clinical route of administration (e.g., oral gavage, intravenous) is used. A range of single doses is administered.

-

Observation: Animals are observed for a period of 14 days for signs of toxicity, morbidity, and mortality.[9]

-

Endpoints: Clinical signs, body weight changes, and gross pathology at necropsy are recorded.

-

4.2 Repeat-Dose Toxicity Study

-

Objective: To evaluate the toxicological effects after repeated administration over a defined period (e.g., 14, 28, or 90 days).

-

Methodology:

-

Species: Conducted in at least two species, one rodent and one non-rodent (e.g., rat and dog).

-

Administration: Daily dosing at three or more dose levels (e.g., low, mid, high).

-

In-life Monitoring: Includes daily clinical observations, weekly body weight and food consumption measurements, and regular ophthalmoscopy.

-

Analysis: At the end of the study, blood samples are collected for hematology and clinical chemistry analysis. A full necropsy is performed, with organ weights recorded and tissues collected for histopathological examination.

-

4.3 Safety Pharmacology Studies

-

Objective: To investigate the potential undesirable effects on vital organ systems, including the cardiovascular, respiratory, and central nervous systems.

-

Methodology:

-

Cardiovascular: Typically involves telemetered non-rodents (e.g., dogs, non-human primates) to assess effects on blood pressure, heart rate, and ECG parameters.

-

Respiratory: Assesses effects on respiratory rate and function in rodents.

-

CNS: A functional observational battery (FOB) or Irwin test is used in rodents to assess effects on behavior, coordination, and reflexes.

-

Visualizations

5.1 Signaling Pathway

ST-91 acts as an alpha-2 adrenergic agonist. This pathway is central to its pharmacological and toxicological effects. Stimulation of presynaptic alpha-2 receptors inhibits the release of norepinephrine, reducing sympathetic outflow.

Caption: Alpha-2 adrenergic receptor signaling pathway activated by ST-91.

5.2 Experimental Workflow

The following diagram illustrates a typical workflow for a preclinical repeat-dose toxicology study, which would be essential for evaluating the safety of ST-91.

Caption: Workflow for a generic repeat-dose preclinical toxicology study.

References

- 1. Alpha Receptor Agonist Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Some cardiovascular effects of ST-91 and clonidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Alpha Receptor Agonist Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 5. Clonidine Toxicity: Practice Essentials, Pathophysiology, Epidemiology [emedicine.medscape.com]

- 6. VisualDx Cookie Check [visualdx.com]

- 7. litfl.com [litfl.com]

- 8. echemi.com [echemi.com]

- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

Methodological & Application

Application Notes and Protocols for the Use of ST91 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

ST91, chemically identified as 2-[2,6-diethylphenylamino]-2-imidazoline, is a potent and selective agonist for the alpha-2B adrenergic receptor (α2B-AR).[1] As a member of the G protein-coupled receptor (GPCR) family, the α2B-AR is involved in a variety of physiological processes.[1][2] this compound's activity at this receptor makes it a valuable tool for investigating cellular signaling pathways and exploring potential therapeutic applications. These application notes provide detailed protocols for the preparation and use of this compound solutions in a cell culture setting, enabling researchers to effectively study its biological effects.

Mechanism of Action: The Alpha-2B Adrenergic Signaling Pathway

The alpha-2B adrenergic receptor is a G protein-coupled receptor (GPCR) that is primarily associated with the inhibitory G protein, Gi.[2] Upon binding of an agonist such as this compound, the receptor undergoes a conformational change, leading to the activation of the Gi protein. This activation initiates a signaling cascade with two primary downstream effects:

-

Inhibition of Adenylyl Cyclase: The activated α-subunit of the Gi protein directly inhibits the enzyme adenylyl cyclase. This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[3]

-

Activation of the MAPK/ERK Pathway: The βγ-subunits of the dissociated G protein can activate downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinase (ERK).[1][3] This can occur through a complex series of events that may involve the activation of phospholipase A2, release of arachidonic acid, and transactivation of the epidermal growth factor receptor (EGFR).[1]

Activation of these pathways can ultimately influence a wide range of cellular processes, including proliferation, differentiation, and apoptosis.

Data Presentation: Quantitative Information for this compound

The following table summarizes key quantitative data for the preparation and use of this compound solutions in cell culture.

| Parameter | Value | Reference |

| Chemical Name | 2-[2,6-diethylphenylamino]-2-imidazoline hydrochloride | |

| Molecular Weight | 253.77 g/mol (as HCl salt) | |

| Solubility | Soluble up to 100 mM in water and DMSO | |

| Storage (Powder) | Desiccate at +4°C | |

| Storage (Stock Solution) | Aliquot and store at -20°C or -80°C for long-term stability. | |

| Typical Stock Solution Concentration | 10 mM in sterile DMSO or sterile water | |

| Typical Working Concentration Range | 100 nM - 10 µM | [3] |

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound hydrochloride, which can then be further diluted to the desired working concentration.

Materials:

-

This compound hydrochloride powder

-

Sterile Dimethyl Sulfoxide (DMSO) or sterile deionized water

-

Sterile microcentrifuge tubes or cryovials

-

Calibrated analytical balance

-

Vortex mixer

-

Sterile 0.22 µm syringe filter (optional, if starting with non-sterile powder and dissolving in a sterile solvent outside of a sterile hood)

Procedure:

-

Calculation:

-

To prepare a 10 mM stock solution, calculate the mass of this compound hydrochloride needed. The molecular weight of this compound HCl is 253.77 g/mol .

-

For 1 mL of a 10 mM solution:

-

Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

Mass (mg) = 10 mmol/L x 0.001 L x 253.77 g/mol = 0.25377 mg

-

-

Therefore, you will need 2.54 mg of this compound hydrochloride to make 10 mL of a 10 mM stock solution.

-

-

Weighing:

-

In a sterile environment (e.g., a laminar flow hood), carefully weigh the calculated amount of this compound hydrochloride powder using a calibrated analytical balance.

-

-

Dissolving:

-

Transfer the weighed powder to a sterile microcentrifuge tube or vial.

-

Add the calculated volume of sterile DMSO or sterile deionized water to the tube.

-

Vortex the solution until the this compound hydrochloride is completely dissolved.

-

-

Sterilization (if necessary):

-

If the stock solution was not prepared in a completely sterile environment, it can be filter-sterilized using a 0.22 µm syringe filter. Attach the filter to a sterile syringe, draw up the this compound solution, and dispense it into a new sterile tube. Note that some loss of compound may occur due to binding to the filter membrane.

-

-

Aliquoting and Storage:

-

To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or cryovials.

-

Label the aliquots clearly with the compound name, concentration, and date of preparation.

-

Store the aliquots at -20°C or -80°C for long-term storage.

-

Protocol 2: Treatment of Cells with this compound

This protocol provides a general procedure for treating cultured cells with this compound to study its effects.

Materials:

-

Cultured cells of interest

-

Complete cell culture medium

-

Serum-free cell culture medium (for serum starvation, if required)

-

10 mM this compound stock solution

-

Phosphate-buffered saline (PBS), sterile

-

Multi-well cell culture plates

Procedure:

-

Cell Seeding:

-

Seed the cells into multi-well plates at a density that will ensure they are in the exponential growth phase and at the desired confluency (typically 70-80%) at the time of treatment.

-

Incubate the cells overnight to allow for attachment.

-

-

Serum Starvation (Optional):

-

To reduce basal levels of signaling pathway activation, it may be necessary to serum-starave the cells.

-

Aspirate the complete medium and wash the cells once with sterile PBS.

-

Replace the medium with serum-free or low-serum medium and incubate for a period of 4-24 hours, depending on the cell type and experimental design.

-

-

Preparation of Working Solutions:

-

On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution.

-

Prepare serial dilutions of this compound in serum-free or complete medium to achieve the desired final working concentrations. For example, to make a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution.

-

-

Cell Treatment:

-

Aspirate the medium from the cells.

-

Add the prepared working solutions of this compound to the respective wells.

-

Include appropriate controls, such as a vehicle control (medium with the same concentration of DMSO or water as the highest this compound concentration) and a negative control (untreated cells).

-

Incubate the cells for the desired treatment duration, which can range from minutes to hours depending on the endpoint being measured.

-

Protocol 3: Assessment of Downstream Signaling - Western Blot for Phospho-ERK

This protocol describes how to assess the activation of the MAPK/ERK pathway by measuring the phosphorylation of ERK1/2 using Western blotting.

Materials:

-

Cells treated with this compound (from Protocol 2)

-

Ice-cold PBS

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (p-ERK) and anti-total-ERK1/2 (t-ERK)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Lysis:

-

Following this compound treatment, place the culture plates on ice.

-

Aspirate the medium and wash the cells once with ice-cold PBS.

-

Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 10-15 minutes.

-

Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.

-

Centrifuge the lysates at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cellular debris.

-

Transfer the supernatant (protein lysate) to new tubes.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay or a similar method.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add Laemmli sample buffer to the lysates and boil for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.

-

Run the gel to separate the proteins by size.

-

-

Western Blotting:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection:

-

Apply the ECL substrate to the membrane and visualize the protein bands using an imaging system.

-

-

Stripping and Reprobing:

-

To normalize for protein loading, the membrane can be stripped of the p-ERK antibodies and reprobed with an antibody against total ERK (t-ERK).

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Calculate the ratio of p-ERK to t-ERK for each sample to determine the level of ERK activation.

-

Visualizations

Caption: this compound signaling pathway via the α2B-adrenergic receptor.

Caption: Experimental workflow for this compound treatment and analysis.

References

- 1. alpha 2B-adrenergic receptor activates MAPK via a pathway involving arachidonic acid metabolism, matrix metalloproteinases, and epidermal growth factor receptor transactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. alpha(2B)-Adrenergic receptors activate MAPK and modulate proliferation of primary cultured proximal tubule cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for ST91 Administration in Rodent Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the administration and evaluation of ST91, an α2-adrenergic agonist, in rodent models. This document outlines detailed protocols for various administration routes and key behavioral and physiological assays.

Preclinical Data Summary of this compound in Rodent Models

Due to a lack of publicly available, specific quantitative dose-response data for this compound as a standalone agent in various rodent models, the following tables are presented as templates for researchers to populate with their own experimental data.

Table 1: Analgesic Effects of this compound

| Animal Model | Test | Administration Route | This compound Dose (nmol) | Response (e.g., % MPE, Latency) | Reference |

| Rat (Sprague-Dawley) | Hot Plate (52.5°C) | Intrathecal (IT) | e.g., 0.01, 0.03, 0.1, 0.3 | e.g., Increased latency | [1] |

| Rat/Mouse | Tail-Flick | e.g., IV, IP, SC | User-defined | User-defined | |

| Rat/Mouse | Formalin Test | e.g., IT, IP | User-defined | User-defined |

% MPE = Maximum Possible Effect

Table 2: Cardiovascular Effects of this compound

| Animal Model | Parameter Measured | Administration Route | This compound Dose | Change from Baseline | Reference |

| Rat | Mean Arterial Pressure (MAP) | e.g., IV | User-defined | User-defined | |

| Rat | Heart Rate (HR) | e.g., IV | User-defined | User-defined |

Table 3: Effects of this compound on Locomotor Activity

| Animal Model | Test Duration | Administration Route | This compound Dose | Locomotor Activity (e.g., distance traveled, beam breaks) | Reference |

| Mouse | e.g., 60 min | e.g., IP, SC | User-defined | User-defined | |

| Rat | e.g., 60 min | e.g., IP, SC | User-defined | User-defined |

Table 4: Pharmacokinetic Parameters of this compound

| Animal Model | Administration Route | Dose | T½ (half-life) | Cmax (max concentration) | Tmax (time to max concentration) | AUC (area under the curve) | Bioavailability (%) | Reference |

| Rat | e.g., IV, PO | User-defined | User-defined | User-defined | User-defined | User-defined | User-defined | |

| Mouse | e.g., IV, PO | User-defined | User-defined | User-defined | User-defined | User-defined | User-defined |

Signaling Pathway

This compound is an agonist for α2-adrenergic receptors, which are G-protein coupled receptors (GPCRs). The binding of this compound to the α2-adrenergic receptor activates an inhibitory G-protein (Gi), which in turn inhibits adenylyl cyclase. This leads to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

Experimental Workflows

The following diagram illustrates a general experimental workflow for assessing the effects of this compound in a rodent model.

Experimental Protocols

I. Intrathecal (IT) Administration in Rats

Objective: To deliver this compound directly to the spinal cord.

Materials:

-

This compound solution (in sterile saline or artificial cerebrospinal fluid)

-

Hamilton syringe (10-50 µL)

-

30-gauge ½-inch needles

-

Anesthetic (e.g., isoflurane)

-

Animal clippers

-

Betadine and 70% ethanol

Procedure:

-

Anesthetize the rat using isoflurane.

-

Shave the area over the lumbosacral space.

-

Sterilize the skin with betadine and ethanol.

-

Palpate the iliac crests and locate the L5-L6 intervertebral space.

-

Insert the 30-gauge needle into the intervertebral space, angled slightly rostrally.

-

A characteristic tail-flick reflex indicates successful entry into the subarachnoid space.

-

Inject the this compound solution slowly over 10-20 seconds.

-

Withdraw the needle and monitor the animal for recovery from anesthesia.

II. Intraperitoneal (IP) Injection in Mice and Rats

Objective: Systemic administration of this compound.

Materials:

-

This compound solution (in sterile saline)

-

1 mL syringe

-

25-27 gauge needle for mice, 23-25 gauge for rats

Procedure:

-

Restrain the animal securely. For rats, a two-person technique may be preferred.

-

Position the animal with its head tilted slightly downwards.

-

Insert the needle into the lower right quadrant of the abdomen at a 30-40° angle.

-

Aspirate to ensure no fluid or blood is drawn back, which would indicate entry into an organ or blood vessel.

-

Inject the solution.

-

Withdraw the needle and return the animal to its cage.

-

Observe for any adverse reactions.

III. Subcutaneous (SC) Injection in Mice and Rats

Objective: Systemic administration with slower absorption than IP.

Materials:

-

This compound solution (in sterile saline)

-

1 mL syringe

-

25-30 gauge needle

Procedure:

-

Restrain the animal by scruffing the loose skin over the shoulders.

-

Create a "tent" of skin.

-

Insert the needle, bevel up, into the base of the skin tent.

-

Aspirate to ensure the needle is not in a blood vessel.

-

Inject the solution.

-

Withdraw the needle and gently massage the area to aid dispersal.

-

Return the animal to its cage and observe.

IV. Oral Gavage in Mice and Rats

Objective: Oral administration of a precise dose of this compound.

Materials:

-

This compound solution (in a suitable vehicle, e.g., water or 0.5% methylcellulose)

-

Flexible or rigid gavage needle (18-20 gauge for mice, 16-18 gauge for rats)

-

Syringe

Procedure:

-

Measure the correct length of the gavage needle (from the corner of the mouth to the last rib).

-

Restrain the animal firmly, keeping the head and neck in a straight line.

-

Gently insert the gavage needle into the mouth, over the tongue, and into the esophagus. Do not force the needle.

-

Administer the solution slowly.

-

Withdraw the needle gently.

-

Observe the animal for any signs of respiratory distress.

V. Analgesia Testing: Hot Plate Test

Objective: To assess the thermal nociceptive threshold.

Materials:

-

Hot plate apparatus (set to 52-55°C)

-

Timer

Procedure:

-

Administer this compound or vehicle via the desired route.

-

At a predetermined time post-administration, place the animal on the hot plate.

-

Start the timer immediately.

-

Observe the animal for signs of nociception (e.g., licking or flicking a paw, jumping).

-

Stop the timer and remove the animal as soon as a response is observed.

-

A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.

VI. Analgesia Testing: Tail-Flick Test

Objective: To measure the latency of a spinal reflex to a thermal stimulus.